N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a tricyclic scaffold with a carboxamide substituent at position 2. Its structure includes methyl groups at positions N (carboxamide nitrogen), 1, and 7, distinguishing it from related derivatives .
Properties
IUPAC Name |
N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-4-5-11-16-12-9(14(20)18(11)7-8)6-10(17(12)3)13(19)15-2/h4-7H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPBNACNIHGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves cyclization reactions. One common method includes the cyclization of N-acetyl-2-arylamino-4,6-dimethylnicotinonitriles using perchloric acid in a mixture of acetic acid and acetic anhydride. Another approach involves heating 2-arylamino-4,6-dimethylnicotinamides with acetic anhydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions. The choice of reagents and conditions may vary to optimize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines family. It features a pyridine ring fused with a pyrrolopyrimidine ring and contains three methyl groups and a carboxamide group, which contribute to its chemical properties and potential biological activities.
Potential Applications
Research suggests that compounds in the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class have significant biological activities. this compound has potential applications in the following areas:
- Drug development
- Materials science
- Biochemical research
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Research has indicated that it may interact with specific enzymes or receptors involved in disease pathways. The exploration of these interactions can lead to insights into its therapeutic potential and inform further drug design efforts.
SARS-CoV-2 Mpro Inhibitors
A study of carboxamide-linked pyridopyrrolopyrimidines showed that a novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines with terminal carboxamide fragments was designed and synthesized as an initial motif for creating effective pan-coronavirus inhibitors . In vitro assays revealed that most derivatives showed potent cellular anti-COVID-19 activity and prevented viral growth by more than 90% at two different concentrations with weak or no detectable cytotoxic effect on Vero cells . Molecular docking simulations highlighted proper non-covalent interaction of new compounds within the binding pocket of Mpro as a potential target for their antiviral activity . In vitro assay for all the synthesized derivatives against the viral Mpro target indicated that compounds 25 and 29 have promising inhibitory activity with IC50 values at low micromolar concentrations . The molecular dynamic simulation results predicted the stability of compound 29 in the binding cavity of SARS-CoV-2 Mpro and hence supported the high inhibitory activity shown by the In vitro assay . These results suggested that compounds 25 and 29 merit further investigations as promising drug candidates for the management of SARS-CoV-2 .
Mechanism of Action
The mechanism by which N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Scaffold Modifications
The pyridopyrrolopyrimidine core is shared across analogs, but substitutions at N-1, the carboxamide group, and peripheral positions (e.g., 7 or 9) define key differences:
Key Observations :
Enzymatic Inhibition
- SARS-CoV-2 Mpro Inhibition : Analogs with aryl carboxamides (e.g., 21–29) show IC50 values in the µM range, while ester intermediates (e.g., 17) are inactive . The target compound’s N-methyl carboxamide may reduce potency compared to aryl-substituted derivatives .
- Ag85C Inhibition : Compound 1 (9-methyl, benzyl N-1) inhibits MDR-Mtb at 20 µg/mL . The target’s 7-methyl substitution might sterically hinder binding to similar targets.
Antibiofilm and Antitubercular Activity
- Antibiofilm activity : Carboxamides with alkyl/aryl groups (e.g., 6a–h) demonstrate biofilm disruption, suggesting the target compound’s methyl groups could retain partial activity .

Physicochemical Properties
| Property | Target Compound | N-(4-Chlorophenyl)-1-methyl (22) | N-Benzyl-1,9-dimethyl (8) | Ag85C Inhibitor (1) |
|---|---|---|---|---|
| logP | ~2.5 (predicted) | 2.47 | 2.47 | ~3.1 (predicted) |
| Hydrogen Bond Acceptors | 5 | 5 | 5 | 6 |
| Polar Surface Area (Ų) | ~50 | 50.8 | 50.8 | ~70 |
Key Observations :
- The target compound’s lower molecular weight and N-methyl carboxamide may enhance bioavailability compared to bulkier analogs .
Biological Activity
N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities and therapeutic applications.
Structural Characteristics
The compound features a pyridine ring fused with a pyrrolopyrimidine ring , characterized by three methyl groups and a carboxamide group . These structural elements contribute to its unique chemical properties and biological activities.
Biological Activities
Research indicates that compounds in the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class exhibit a variety of biological activities. These include:
- Anticancer Activity : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : Studies suggest interactions with specific enzymes involved in disease pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .
- Antiproliferative Properties : The compound exhibits significant antiproliferative effects against various cancer cell lines, with some derivatives showing nanomolar activity .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as:
- Cyclin-dependent Kinases (CDKs) : Inhibition leads to cell cycle arrest.
- Dipeptidyl Peptidase IV (DPP-IV) : Modulation of glucose metabolism and insulin signaling pathways.
These interactions suggest that the compound may influence critical signaling cascades involved in cell growth and survival.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | Chlorine substitution | Enhanced selectivity towards specific biological targets |
| 1-Aryl-2,5,7-trimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidines | Aryl substitutions at different positions | Variability in biological activity based on aryl group |
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines. The most effective derivative had an EC50 value of 3.3 ± 1.2 µM .
- Toxicity Modulation : Research indicated that certain substitutions could decrease toxicity while maintaining antiproliferative effects. This suggests a potential for developing safer therapeutic agents based on this scaffold .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound resulted in an accumulation of cells in the G2/M phase of the cell cycle, indicative of DNA damage checkpoints being activated .
Q & A
Basic Questions
Q. What are the key structural features of N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, and how are they confirmed experimentally?
- Answer : The compound’s structure is characterized by a fused tricyclic system with methyl groups at positions 1 and 7, an oxo group at position 4, and a carboxamide substituent at position 2. Confirmation relies on multinuclear NMR (e.g., ¹H and ¹³C) and mass spectrometry. For example, ¹H NMR of analogous compounds (e.g., 1,7-dimethyl derivatives) shows distinct methyl resonances at δ ~2.35–3.94 ppm and aromatic protons in the δ 6.88–8.82 ppm range, while ¹³C NMR confirms carbonyl (δ ~161.9 ppm) and heterocyclic carbons (δ ~148–154 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₁₁N₃O₃ for a related structure) .
Q. What synthetic methodologies are effective for introducing methyl groups at positions 1 and 7 in this scaffold?
- Answer : Alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) are common. For example, 1-methyl derivatives are synthesized via N-alkylation of the pyrido-pyrrolo-pyrimidine precursor, achieving yields of ~59–62% . Position 7 methylation may require regioselective protection/deprotection strategies to avoid overalkylation. Reaction progress is monitored via TLC and purified via recrystallization (e.g., using ethanol/water mixtures) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields (<60%) in the synthesis of N-substituted carboxamide derivatives?
- Answer : Low yields often arise from steric hindrance or poor solubility of intermediates. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of carboxamide intermediates .
- Catalysis : Use of Pd catalysts for coupling reactions or phase-transfer catalysts for alkylation steps .
- Temperature control : Gradual heating (e.g., 80–100°C) improves reaction kinetics without decomposition .
- Yield improvements (up to ~70%) are achievable via iterative DoE (Design of Experiments) approaches .
Q. What analytical techniques are most reliable for distinguishing positional isomers (e.g., 1-methyl vs. 7-methyl derivatives)?
- Answer :
- NMR spectroscopy : ¹H-¹³C HMBC correlations differentiate methyl groups; e.g., 1-methyl protons show coupling to pyrimidine carbons, while 7-methyl protons correlate with pyrrole carbons .
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
- MS/MS fragmentation : Distinct fragmentation patterns under CID (collision-induced dissociation) reflect substitution patterns .
Q. How do computational methods (e.g., DFT) aid in predicting reactivity and regioselectivity for functionalization of this scaffold?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
- Methylation at position 1 is favored due to lower activation energy (~15 kcal/mol) compared to position 7 (~18 kcal/mol) in analogous systems .
- Solvent effects (e.g., PCM models) refine transition-state geometries for alkylation reactions .
Q. What strategies address discrepancies in experimental vs. calculated spectroscopic data (e.g., ¹³C NMR chemical shifts)?
- Answer : Discrepancies >2 ppm may indicate conformational flexibility or solvent effects. Mitigation steps:
- Dynamic NMR : Assess temperature-dependent shifts for flexible groups (e.g., carboxamide rotamers) .
- Implicit/explicit solvent models : Use COSMO-RS or explicit DMSO molecules in DFT calculations to improve shift accuracy .
Q. How can substituent effects (e.g., electron-withdrawing vs. donating groups) on the pyrrolo-pyrimidine core be systematically studied?
- Answer : A Hammett analysis correlates substituent σ values with reaction rates or spectral properties. For example:
- Electron-withdrawing groups (e.g., -NO₂) at position 8 decrease carboxamide reactivity due to reduced electron density at the carbonyl .
- Data from analogs (e.g., 4-nitrophenyl derivatives) show measurable effects on ¹H NMR shifts (Δδ ~0.3–0.5 ppm) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting yield data for similar derivatives (e.g., 62% for 4a vs. 53% for 4b in analogous syntheses)?
- Answer : Contradictions may stem from:
- Steric effects : Bulkier substituents (e.g., propyl vs. methyl) reduce yields due to slower kinetics .
- Purification losses : Lower-melting-point compounds (e.g., 4b, mp 264–266°C vs. 4a, mp 281–283°C) may incur losses during recrystallization .
- Statistical analysis (e.g., ANOVA) of replicate experiments clarifies reproducibility .
Methodological Resources
- Synthetic Protocols : General procedures for 1-alkyl-4-oxo derivatives are detailed in .
- Computational Tools : ICReDD’s reaction path search methods integrate DFT and experimental data for reaction optimization .
- Analytical Standards : HRMS and multinuclear NMR spectra for validation are provided in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

